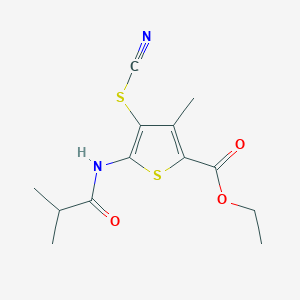
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, compounds with similar groups are often synthesized through methods like nucleophilic substitution reactions for attaching the methoxy groups, and amide coupling reactions for forming the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, multiple methoxy groups, and an amide group. These functional groups will largely determine the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar groups can undergo a variety of reactions. For example, the methoxy groups might be susceptible to demethylation under acidic conditions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and ether groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Crystallography
The compound has been used in the study of crystal structures. For instance, it was involved in the synthesis of poly [diaqua-bis (μ2-3- (pyrimidin-5-yl)benzoato-κ2N:O)cobalt (II)] dihydrate . This research contributes to the understanding of molecular structures and can be applied in various fields such as materials science and medicinal chemistry .
Medicinal Chemistry
“N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide” is a promising chemical compound that has gained significant attention in medicinal chemistry. It can be used to develop novel analogues for use in various therapeutics .
Antiviral Research
The compound has been studied for its potential antiviral properties. Research has shown that nucleoside analogues, like this compound, can inhibit viral DNA or RNA replication . This makes it a potential candidate for the development of antiviral therapeutics .
Overcoming Antiviral Resistance
Flexible nucleoside analogues, known as “fleximers”, have the ability to survey different amino acids in enzyme binding sites, thus overcoming the potential development of antiviral resistance . “N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide” could potentially be used in the development of these fleximers .
Pharmacology
Biotechnology
“N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide” can also be used in biotechnological applications. Its properties can be harnessed in the development of new technologies and products in fields such as healthcare, agriculture, and environmental management.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-11-7-5-4-6-9(11)12(18)16-10-8-15-14(21-3)17-13(10)20-2/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEOASJVIYLRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666064.png)

![5-methyl-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666066.png)
![2-(2,4-dichlorophenoxy)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2666067.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2666068.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)
![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)





![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
